

# A Technical Guide to 3,5-Dibromopyridine: Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **3,5-Dibromopyridine**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its molecular characteristics and provides detailed experimental protocols for its synthesis and analysis.

## **Core Molecular Data**

The fundamental molecular properties of **3,5-Dibromopyridine** are summarized below, providing a foundational reference for its use in experimental design and chemical synthesis.

Property	Value	Citations
Molecular Formula	C5H3Br2N	[1][2][3][4][5][6]
Molecular Weight	236.89 g/mol	[2][3][4][5][6]
CAS Number	625-92-3	[1][4][7]
Appearance	White to pale cream crystals or powder.	[8]
Melting Point	110-115 °C	[7]



## **Logical Relationship of Core Properties**

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and the resulting molecular weight.

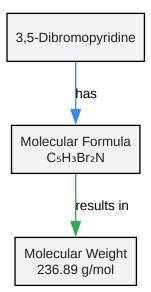


Figure 1: Core Properties of 3,5-Dibromopyridine

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Caption: Logical flow from chemical identity to molecular formula and weight.

## **Experimental Protocols**

Detailed methodologies for the synthesis and analysis of **3,5-Dibromopyridine** are crucial for its application in research and development. The following sections provide cited experimental protocols.

## Synthesis of 3,5-Dibromopyridine from Pyridine

A common method for the preparation of **3,5-Dibromopyridine** involves the direct bromination of pyridine.

Materials:

Pyridine



- Concentrated Sulfuric Acid (98%)
- · Thionyl Chloride
- Bromine
- Methanol

#### Procedure:

- Combine 100g of pyridine with 100g of concentrated sulfuric acid and 300g of thionyl chloride. Heat the mixture to reflux.[2]
- Under reflux, add 550g of bromine dropwise over a period of 10 hours.
- Increase the temperature to 130°C and continue the reaction. The reaction is considered complete when red-brown gas is no longer observed in the reaction tube.
- Perform steam distillation on the reaction mixture. The crude 3,5-Dibromopyridine will precipitate in the water.[2]
- Collect the crude product and dissolve it in methanol for recrystallization to obtain the pure
  3,5-Dibromopyridine.[2]

## Spectroscopic Analysis: FT-IR and FT-Raman

Spectroscopic methods are essential for the structural confirmation of **3,5-Dibromopyridine**.

#### Instrumentation:

- Fourier Transform Infrared (FT-IR) Spectrometer
- Fourier Transform (FT)-Raman Spectrometer

#### Methodology:

• FT-IR Spectroscopy: The FT-IR spectrum of solid **3,5-Dibromopyridine** can be recorded in the 4000–400 cm<sup>-1</sup> region. For solid samples, the KBr pellet technique is commonly employed.



- FT-Raman Spectroscopy: The FT-Raman spectrum can be recorded in the 3500–100 cm<sup>-1</sup> region. A Nd:YAG laser source is typically used for excitation.
- Data Analysis: The observed bands in the spectra are assigned to specific vibrational modes of the molecule, such as C-N stretching, which for **3,5-dibromopyridine** is observed around 1410 cm<sup>-1</sup> in FT-IR and 1412 cm<sup>-1</sup> in FT-Raman spectra.[4]

## **Experimental Workflow for Synthesis and Purification**

The following diagram outlines the general workflow for the synthesis and subsequent purification of **3,5-Dibromopyridine**.



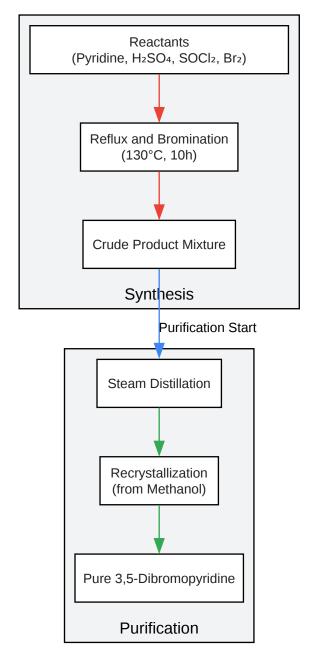


Figure 2: Synthesis and Purification Workflow

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Caption: Step-by-step process from reactants to the final pure product.

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- To cite this document: BenchChem. [A Technical Guide to 3,5-Dibromopyridine: Properties and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018299#3-5-dibromopyridine-molecular-weight-and-formula]

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